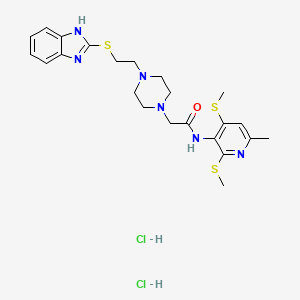
Natriumhouttuynonat
Übersicht
Beschreibung
Natrium-Houttuynifonsäure, auch bekannt als Natrium-1-Hydroxy-3-oxo-1-dodecanesulfonat, ist ein Derivat des Heilkrauts Houttuynia cordata. Diese Verbindung hat aufgrund ihrer breiten antimikrobiellen und entzündungshemmenden Eigenschaften Aufmerksamkeit erregt. Es wird in der traditionellen chinesischen Medizin häufig zur Behandlung von Infektionen der Atemwege, Hautinfektionen und anderen entzündlichen Erkrankungen eingesetzt .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Natrium-Houttuynifonsäure wird durch Reaktion von Houttuynin (3-Oxododecanal) mit Natriumbisulfit synthetisiert. Die Reaktion findet typischerweise in wässrigem Medium bei einer kontrollierten Temperatur statt, um die Stabilität des Produkts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:
C12H24O2+NaHSO3→C12H23O4SNa
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Natrium-Houttuynifonsäure die großtechnische Extraktion von Houttuynin aus Houttuynia cordata, gefolgt von seiner chemischen Reaktion mit Natriumbisulfit. Der Prozess wird optimiert, um den Ertrag und die Reinheit zu maximieren, wobei häufig Schritte wie Lösungsmittelextraktion, Kristallisation und Reinigung beteiligt sind {_svg_2}.
Arten von Reaktionen:
Oxidation: Natrium-Houttuynifonsäure kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfonsäurederivaten führen.
Reduktion: Reduktionsreaktionen können Natrium-Houttuynifonsäure wieder in seinen Aldehydvorläufer, Houttuynin, umwandeln.
Substitution: Die Sulfonatgruppe in Natrium-Houttuynifonsäure kann an nukleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Alkohole können unter milden Bedingungen mit Natrium-Houttuynifonsäure reagieren.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonsäurederivate.
Reduktion: Houttuynin.
Substitution: Verschiedene Sulfonatester und -amide.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Reagenz in der organischen Synthese und als Stabilisator für andere reaktive Verbindungen verwendet.
Biologie: Zeigt signifikante antibakterielle und antifungale Aktivitäten, was es in mikrobiologischen Studien nützlich macht.
Medizin: Von der China Food and Drug Administration zur Behandlung von Infektionen der Atemwege, Hautinfektionen und anderen entzündlichen Erkrankungen zugelassen. .
Industrie: Wird in der Formulierung von antimikrobiellen Beschichtungen und Konservierungsmitteln eingesetzt.
5. Wirkmechanismus
Natrium-Houttuynifonsäure übt seine Wirkungen hauptsächlich durch die Hemmung des mikrobiellen Wachstums aus. Es stört die Zellwandsynthese von Bakterien und Pilzen, was zu Zelllyse und Tod führt. Die Verbindung moduliert auch die Immunantwort, indem sie die Produktion von proinflammatorischen Zytokinen hemmt und die Produktion von antiinflammatorischen Zytokinen erhöht. Wichtige molekulare Ziele umfassen Enzyme, die an der Zellwandsynthese beteiligt sind, und Signalwege wie den Ras1-cAMP-Efg1-Weg in Pilzen .
Ähnliche Verbindungen:
Natrium-New-Houttuynifonsäure (Natriumdodecylsulfoacetat): Ein Derivat mit ähnlichen antibakteriellen Eigenschaften, aber unterschiedlicher chemischer Struktur.
2-Undecanon: Eine weitere Verbindung, die aus Houttuynia cordata gewonnen wird und entzündungshemmende Aktivitäten aufweist.
Vergleich:
Natrium-Houttuynifonsäure vs. Natrium-New-Houttuynifonsäure: Beide Verbindungen weisen antibakterielle Eigenschaften auf, aber Natrium-Houttuynifonsäure ist gegen ein breiteres Spektrum von Krankheitserregern wirksam.
Natrium-Houttuynifonsäure vs. 2-Undecanon: Natrium-Houttuynifonsäure zeigt im Vergleich zu 2-Undecanon stärkere entzündungshemmende Aktivitäten, wodurch es besser zur Behandlung von entzündlichen Erkrankungen geeignet ist.
Zusammenfassend lässt sich sagen, dass Natrium-Houttuynifonsäure eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Werkzeug im Kampf gegen Infektionen und Entzündungen.
Wirkmechanismus
Target of Action
Sodium houttuyfonate (SH) primarily targets various bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus . It also targets Fusobacterium nucleatum (Fn), a bacterium associated with colorectal cancer . SH has been found to have potent antibacterial activity against these targets .
Mode of Action
SH interacts with its targets by inhibiting their growth and biofilm formation . It has been found to inhibit the Ras1-cAMP-Efg1 pathway in Candida albicans, resulting in the down-regulation of several biofilm formation-related genes . In Pseudomonas aeruginosa, SH affects the expression of biofilm and virulence factors controlled by quorum sensing . In Staphylococcus aureus, SH upregulates several proteins that produce reactive oxygen species, leading to bacterial death .
Biochemical Pathways
SH affects multiple biochemical pathways. In Candida albicans, it significantly down-regulates the expression of several biofilm formation-related genes in the Ras1-cAMP-Efg1 pathway . In Pseudomonas aeruginosa, SH regulates the quorum sensing system, which controls the production of various virulence factors and biofilm formation . In the context of pulmonary fibrosis, SH may act through multiple signaling pathways, including the phosphatidylinositol 3-kinase-protein kinase B (PI3K/AKT) pathways, mitogen-activated protein kinase (MAPK) pathways, the tumor necrosis factor (TNF) pathways, and interleukin-17 (IL-17) signaling pathways .
Pharmacokinetics
It’s used clinically as an anti-inflammatory drug .
Result of Action
The molecular and cellular effects of SH’s action include the inhibition of biofilm formation, suppression of virulence factors, and induction of bacterial death . SH also has anti-inflammatory effects and can reduce the production of key inflammatory factors .
Action Environment
Environmental factors can influence the action of SH. For instance, the gut microbiota of mice treated with SH showed significant differences in the abundance of specific bacteria such as Escherichia–Shigella and Odoribacter, which might be associated with the increase of inflammatory factors . Furthermore, SH’s antibacterial activity can be affected by the presence of other compounds. For example, SH has been found to have a synergistic effect with levofloxacin against biofilm formation by Pseudomonas aeruginosa .
Biochemische Analyse
Biochemical Properties
Sodium houttuyfonate interacts with several enzymes and proteins, affecting biochemical reactions. For instance, it has been found to upregulate proteins in Streptococcus pneumoniae that produce reactive oxygen species . It also inhibits the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and the expression of toll-like receptor 4 (TLR4), but increases the secretion of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .
Cellular Effects
Sodium houttuyfonate has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains . It also reduces proteases and pyocyanin production and inhibits biofilm formation by regulating the Pseudomonas aeruginosa QS system . Furthermore, it has been found to prevent seizures and neuronal cell loss by maintaining glutamatergic system stability in male rats with kainic acid-induced seizures .
Molecular Mechanism
Sodium houttuyfonate exerts its effects at the molecular level through various mechanisms. For instance, it has been found to suppress metastasis in non-small cell lung cancer cells through the Linc00668/miR-147a/slug axis . It also prevents seizures and neuronal cell loss by maintaining glutamatergic system stability, which involves the upregulation of glutamate reuptake-associated proteins and the downregulation of the glutamate synthesis enzyme glutaminase .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium houttuyfonate exhibits time-dependent effects. For example, it has been shown to exhibit anti-MRSA activity in a dose-dependent manner . It also shows a concentration-dependent inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of sodium houttuyfonate vary with different dosages in animal models. For instance, it has been found to exhibit dose-dependent therapeutic effects in reducing Pseudomonas aeruginosa burden and systemic inflammation in pneumonia mice . It also shows potent anti-inflammatory activities at the same dosage, both in vitro and in vivo .
Metabolic Pathways
Sodium houttuyfonate is involved in several metabolic pathways. It has been found to prevent the increase of glutamate levels, upregulate glutamate reuptake-associated proteins, and downregulate the glutamate synthesis enzyme glutaminase . It also affects the phosphatidylinositol 3-kinase-protein kinase B (PI3K/AKT) pathways, mitogen-activated protein kinase (MAPK) pathways, the tumor necrosis factor (TNF) pathways, and interleukin-17 (IL-17) signaling pathways .
Transport and Distribution
Sodium houttuyfonate is transported and distributed within cells and tissues. It has been found to be widely distributed 10 minutes after intravenous injection, with the lungs being the preferred site for disposition, followed by the heart and kidneys .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium houttuyfonate is synthesized by reacting houttuynin (3-oxododecanal) with sodium bisulfite. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the stability of the product. The reaction can be represented as follows:
C12H24O2+NaHSO3→C12H23O4SNa
Industrial Production Methods: In industrial settings, the production of sodium houttuyfonate involves large-scale extraction of houttuynin from Houttuynia cordata, followed by its chemical reaction with sodium bisulfite. The process is optimized to maximize yield and purity, often involving steps such as solvent extraction, crystallization, and purification .
Types of Reactions:
Oxidation: Sodium houttuyfonate can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert sodium houttuyfonate back to its aldehyde precursor, houttuynin.
Substitution: The sulfonate group in sodium houttuyfonate can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with sodium houttuyfonate under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Houttuynin.
Substitution: Various sulfonate esters and amides.
Vergleich Mit ähnlichen Verbindungen
Sodium new houttuyfonate (sodium dodecyl sulfoacetate): A derivative with similar antibacterial properties but different chemical structure.
2-Undecanone: Another compound derived from Houttuynia cordata with anti-inflammatory activities.
Comparison:
Sodium houttuyfonate vs. Sodium new houttuyfonate: Both compounds exhibit antibacterial properties, but sodium houttuyfonate is more effective against a broader range of pathogens.
Sodium houttuyfonate vs. 2-Undecanone: Sodium houttuyfonate shows more potent anti-inflammatory activities compared to 2-undecanone, making it more suitable for treating inflammatory conditions.
Eigenschaften
CAS-Nummer |
83766-73-8 |
|---|---|
Molekularformel |
C12H24NaO5S |
Molekulargewicht |
303.37 g/mol |
IUPAC-Name |
sodium;1-hydroxy-3-oxododecane-1-sulfonate |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17); |
InChI-Schlüssel |
QDQRHBIMTVAOLQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na] |
Synonyme |
Sodium new houttuyfonate; AC-18898; Sodium 1-hydroxy-3-oxotetradecane-1-sulfonate; Sodium lauroyl-alpha-hydroxyethyl sulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SH exert its antibacterial effects?
A1: SH demonstrates multifaceted antibacterial activity. Research indicates that it can inhibit bacterial growth by:
- Disrupting biofilm formation: SH effectively hinders biofilm formation in various bacteria, including Staphylococcus epidermidis [, , , , ] and Pseudomonas aeruginosa [, , , , ]. This effect is attributed to downregulation of genes associated with biofilm formation, such as icaA in S. epidermidis [] and algD and algR in P. aeruginosa [].
- Modulating bacterial virulence: SH can inhibit the production of virulence factors in Staphylococcus aureus, such as α-haemolysin and enterotoxins A and B []. It also interferes with quorum sensing systems, as evidenced by the downregulation of agr/RNAIII and upregulation of luxS in S. epidermidis [].
- Synergistic action with antibiotics: SH exhibits synergy with certain antibiotics, enhancing their effectiveness against bacteria. For instance, it improves the activity of erythromycin against S. epidermidis biofilms [, ] and imipenem against P. aeruginosa biofilms [].
Q2: What is the mechanism behind SH's anti-inflammatory activity?
A2: Studies suggest that SH exerts its anti-inflammatory effects through several pathways:
- Modulation of inflammatory mediators: SH can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while promoting the secretion of the anti-inflammatory cytokine IL-10 [, , , ].
- Inhibition of inflammatory signaling pathways: SH has been shown to suppress the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammation, in various models [, , ]. Additionally, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation [].
- Regulation of immune cell activity: SH can influence the activity of immune cells, such as macrophages. It has been shown to induce respiratory burst and increase intracellular free calcium concentration in macrophages, indicating activation of these cells []. SH can also impact T cell function by increasing the secretion of IL-2 [].
Q3: Does SH interact with the host immune system?
A3: Yes, SH demonstrates an ability to modulate the host immune system. Studies show:
- Immunoenhancement: In chickens vaccinated against Newcastle disease virus, SH enhanced immune responses by improving immune organ indices, cytokine levels, and antibody titers [].
- Modulation of gut microbiota: SH can influence the composition of the gut microbiota, increasing the abundance of beneficial bacteria [, , ]. This modulation of the gut microbiota may contribute to its anti-inflammatory effects, particularly in the context of inflammatory bowel disease [, ].
Q4: What is the molecular formula and weight of SH?
A4: The molecular formula of SH is C10H17NaO5S, and its molecular weight is 272.3 g/mol.
Q5: Is there any information available about the stability of SH under different conditions?
A5: While limited information is available on the specific stability parameters of SH, one study explored its stability under simulated gastrointestinal conditions []. The study found that the solvent, temperature, and pH significantly influenced SH's stability.
Q6: Are there any known toxicological concerns associated with SH?
A6: Currently, published research provides limited information regarding the long-term toxicity profile of SH. Further studies are necessary to fully evaluate its safety profile.
Q7: What disease models have been used to study the efficacy of SH?
A7: SH has been evaluated in various in vitro and in vivo models, including:
- Bacterial biofilms: S. epidermidis and P. aeruginosa biofilm models have been used to demonstrate the inhibitory effects of SH on biofilm formation [, , , , , , , , , ].
- Inflammatory models: SH's anti-inflammatory activity has been studied in models such as lipopolysaccharide (LPS)-induced mastitis in mice [] and xylene-induced ear edema in mice [].
- Myocardial hypertrophy models: Studies have investigated the effects of SH on myocardial hypertrophy in mice and rats, demonstrating its potential in reducing cardiac hypertrophy [, ].
- Pulmonary hypertension model: SH has been shown to alleviate pulmonary hypertension in a monocrotaline (MCT)-induced rat model [].
- Traumatic brain injury model: Research suggests that SH may improve neurological outcomes in a mouse model of traumatic brain injury [].
- Ulcerative colitis models: Studies have explored the beneficial effects of SH in dextran sulfate sodium-induced colitis models, particularly in the context of Candida albicans overgrowth [, ].
Q8: Has SH been tested in clinical trials?
A8: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of SH in humans.
Q9: What are some areas where further research on SH is needed?
A9: Further research is crucial to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



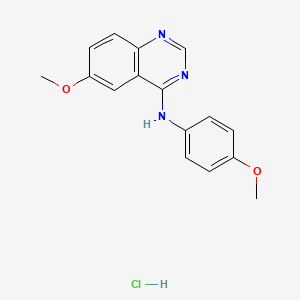
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)
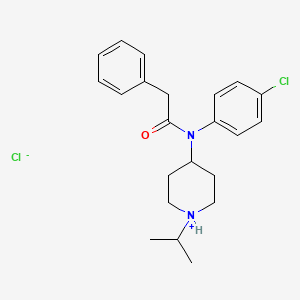

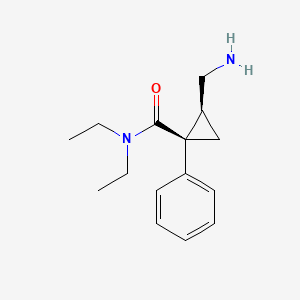
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
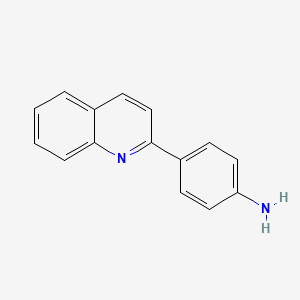


![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)

